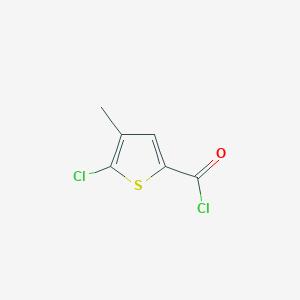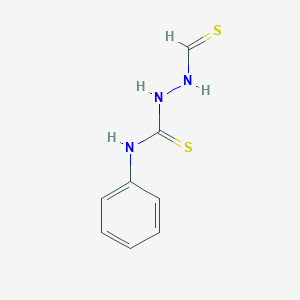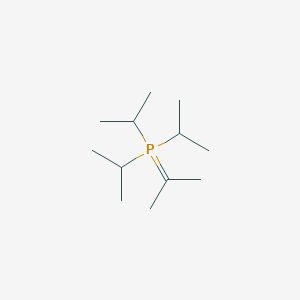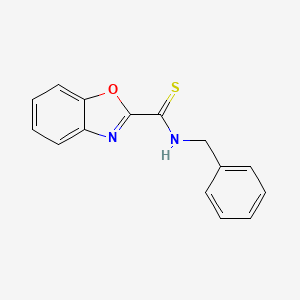
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate: is an organic compound that features a trifluoroethyl group attached to a benzoate moiety with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups on the benzoate ring can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties that can be exploited in the design of new molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. This dual interaction can modulate enzyme activity and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoroethyl benzoate
- 3,4-Dihydroxybenzoic acid
- 2,2,2-Trifluoroethanol
Uniqueness: 2,2,2-Trifluoroethyl 3,4-dihydroxybenzoate is unique due to the presence of both trifluoroethyl and dihydroxybenzoate groups. This combination imparts distinct chemical and physical properties that are not found in the individual components. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydroxybenzoate moiety provides sites for hydrogen bonding and redox reactions.
Propriétés
Numéro CAS |
90382-02-8 |
|---|---|
Formule moléculaire |
C9H7F3O4 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-8(15)5-1-2-6(13)7(14)3-5/h1-3,13-14H,4H2 |
Clé InChI |
XIFUUIRYVVLQAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCC(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)







![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

